molecular formula C22H14FN5OS B2967192 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891127-72-3

3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2967192
CAS No.: 891127-72-3
M. Wt: 415.45
InChI Key: JBMPWSXTXZJTDQ-UHFFFAOYSA-N
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Description

“3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound. It contains a thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such compounds often involves strategies like heterocyclization of various substrates . The presence of a thiophene ring, a triazole moiety, and a pyridazine ring suggests that multiple steps might be involved in its synthesis, possibly including condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The two benzene rings in similar compounds have been found to be inclined to one another . The presence of fluorine atoms could also influence the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given its complex structure. The presence of reactive groups like the triazole and thiophene moieties could make it participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) described the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research, particularly in the development of antitumor agents (Ilić et al., 2011).

Anticancer Activity

Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against several cancerous cell lines. Compounds demonstrated moderate to good antiproliferative potency, highlighting the potential of fluorine-substituted heterocycles in cancer drug development (Chowrasia et al., 2017).

Anti-HIV and CDK2 Inhibition

Makki et al. (2014) explored fluorine-substituted 1,2,4-triazinones for their potential as anti-HIV-1 and CDK2 inhibitors. Several compounds exhibited significant activities, indicating the relevance of such structures in developing therapies for HIV and cancer (Makki et al., 2014).

Anticonvulsant Activity

Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines by Kelley et al. (1995) demonstrated potent anticonvulsant activity, suggesting the utility of triazolo[4,3-a]pyrazines in developing treatments for epilepsy (Kelley et al., 1995).

Antimicrobial and Insecticidal Agents

A study on the synthesis and characterization of bioactive sulfonamide thiazole derivatives by Soliman et al. (2020) indicated potent insecticidal effects against Spodoptera littoralis, as well as antimicrobial activities. This demonstrates the broader applications of such compounds in agriculture and antimicrobial drug development (Soliman et al., 2020).

Future Directions

The future research on this compound could involve further exploration of its therapeutic properties, given the reported biological activity of thiophene and triazole derivatives . Additionally, its synthesis could be optimized for better yield and purity .

Properties

IUPAC Name

3-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5OS/c23-16-6-1-5-15(12-16)22(29)24-17-7-2-4-14(13-17)18-9-10-20-25-26-21(28(20)27-18)19-8-3-11-30-19/h1-13H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPWSXTXZJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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